1-Descarbamoyl-2-carbamoyl Methocarbamol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Descarbamoyl-2-carbamoyl Methocarbamol involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-propanediol. This intermediate is then reacted with carbamoyl chloride to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .

Analyse Des Réactions Chimiques

1-Descarbamoyl-2-carbamoyl Methocarbamol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-Descarbamoyl-2-carbamoyl Methocarbamol has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Descarbamoyl-2-carbamoyl Methocarbamol involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

1-Descarbamoyl-2-carbamoyl Methocarbamol is similar to other carbamate compounds such as methocarbamol and carisoprodol. it is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Similar compounds include:

Methocarbamol: A muscle relaxant with a similar carbamate structure but different pharmacological effects.

Carisoprodol: Another muscle relaxant with a carbamate group, used for its sedative and muscle-relaxing properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .

Activité Biologique

1-Descarbamoyl-2-carbamoyl Methocarbamol is a derivative of methocarbamol, a muscle relaxant commonly used to alleviate discomfort associated with acute musculoskeletal conditions. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanisms of action, and related case studies.

- Molecular Formula: C₁₁H₁₅N₁O₅

- Molecular Weight: 245.25 g/mol

- CAS Number: 10488-39-8

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its effects through the following pathways:

- Central Nervous System (CNS) Depression : Similar to its parent compound, methocarbamol, this derivative may act by depressing polysynaptic reflexes in the spinal cord, thereby reducing muscle tone without directly affecting skeletal muscle contractility .

- Anticholinergic Activity : It may inhibit the midbrain reticular activating system, leading to a reduction in muscle spasms and associated pain .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with peak plasma concentrations typically reached within 30 to 120 minutes post-administration .

- Distribution : Moderate plasma protein binding (46% to 50%), indicating significant distribution in body tissues .

- Metabolism : Primarily metabolized through dealkylation and hydroxylation in the liver, followed by conjugation with glucuronic acid and sulfate. Major metabolites include:

- Elimination : The compound is excreted mainly as inactive metabolites in urine, with a plasma elimination half-life ranging from 1 to 2 hours .

Biological Activity

The biological activity of this compound encompasses its muscle relaxant properties and potential anti-inflammatory effects. It serves as an adjunct therapy for conditions such as:

- Acute muscle spasms

- Painful musculoskeletal disorders

Table: Comparison of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid (30 - 120 min) |

| Peak Plasma Concentration | ~45 min |

| Plasma Half-Life | 1 - 2 hours |

| Plasma Protein Binding | 46% - 50% |

| Major Metabolites | Hydroxyphenoxy derivatives |

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profile of methocarbamol derivatives. Notably:

-

Efficacy in Muscle Spasms :

A clinical trial involving patients with acute low back pain demonstrated that methocarbamol significantly reduced pain levels compared to placebo groups when used in conjunction with physical therapy . -

Safety Profile :

In a study assessing the safety of methocarbamol in elderly patients, it was found that while there was a slight prolongation in elimination half-life (up to 3 hours), the drug was well-tolerated with minimal side effects reported . -

Bioavailability Studies :

Research indicates that when combined with ibuprofen, methocarbamol maintains bioequivalence, suggesting that its pharmacokinetic properties remain stable under various therapeutic regimens .

Propriétés

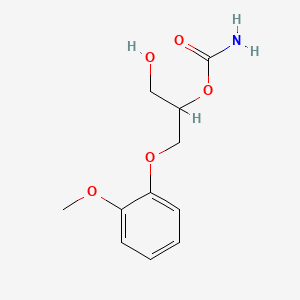

IUPAC Name |

[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBZNIRQFJMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677020 | |

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-39-8 | |

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.